molecular formula C17H12 B1206672 17H-cyclopenta[a]phenanthrene CAS No. 219-08-9

17H-cyclopenta[a]phenanthrene

Cat. No.: B1206672
CAS No.: 219-08-9
M. Wt: 216.28 g/mol
InChI Key: WTBYIGJBYRZQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17H-Cyclopenta[a]phenanthrene (CAS 219-08-9) is a polycyclic aromatic hydrocarbon of significant interest in cancer research and toxicology studies. This compound serves as a core structural framework in steroid chemistry, sharing the carbon ring structure found in natural steroid hormones . While the parent hydrocarbon itself may be inactive or weakly active, its derivatives, particularly methyl-substituted analogues, have been shown to possess carcinogenic properties, making them valuable tools for investigating the relationship between chemical structure and carcinogenic activity . Studies on related metabolites have demonstrated that this compound and its derivatives can undergo metabolic activation, leading to mutagenic effects in assays such as the Ames test . The metabolic pathway is believed to proceed from the hydrocarbon to 3,4-diols, and further to highly mutagenic diol-epoxides, which are potent mutagens even without microsomal activation . Researchers utilize this compound and its analogs as model systems to explore mechanisms of tumor induction, the role of specific enzymes like aryl hydrocarbon hydroxylase and epoxide hydratase in carcinogenesis, and the metabolic pathways of polycyclic aromatic hydrocarbons . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

219-08-9

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

IUPAC Name

17H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C17H12/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-4,6-11H,5H2

InChI Key

WTBYIGJBYRZQDP-UHFFFAOYSA-N

SMILES

C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43

Canonical SMILES

C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43

Other CAS No.

219-08-9

Synonyms

cyclopentaphenanthrene

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 17h Cyclopenta a Phenanthrene

Total Synthesis Approaches to the 17H-cyclopenta[a]phenanthrene Core

The total synthesis of the this compound nucleus has been a subject of intense research, driven by the desire to access novel steroids and related compounds with unique biological activities. These synthetic endeavors have led to the development of elegant and efficient strategies for the construction of this complex carbocyclic framework.

Strategic Disconnections and Retrosynthetic Analysis

The retrosynthetic analysis of the this compound core reveals several strategic disconnections that have formed the basis of numerous total synthesis campaigns. A common approach involves dissecting the tetracyclic system into simpler, more readily available starting materials. For instance, a typical retrosynthetic strategy for a cyclopenta[b]phenanthrene, a related isomer, involved the disconnection of the A ring via a cyclization precursor, which was in turn assembled from simpler building blocks through a Michael addition. nih.gov

Another powerful retrosynthetic approach is the intramolecular Diels-Alder reaction. nih.gov This strategy envisions the disconnection of the B and C rings of the phenanthrene (B1679779) moiety from a precursor containing a diene and a dienophile. The synthesis of phenanthrenes through a net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives also highlights a creative disconnection strategy. nih.gov

The choice of disconnection is often guided by the desired substitution pattern on the final molecule and the availability of efficient methods to form the key carbon-carbon bonds.

Key Cyclization Reactions in Core Formation

The construction of the fused ring system of this compound relies on a variety of powerful cyclization reactions. These reactions are instrumental in forming the individual rings and assembling the complete tetracyclic core.

Diels-Alder Reaction: The Diels-Alder reaction is a cornerstone in the synthesis of six-membered rings and has been extensively utilized in the construction of the phenanthrene moiety. wikipedia.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile offers a highly stereocontrolled route to cyclohexene (B86901) derivatives, which can then be aromatized to form the phenanthrene B and C rings. wikipedia.orgresearchgate.net For example, a Lewis acid-catalyzed Diels-Alder reaction of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with an α-heterosubstituted cyclopentenone derivative has been employed for the efficient synthesis of the cyclopenta[a]phenanthren-17-one ring system. google.com

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions are fundamental for the formation of carbon-carbon bonds to aromatic rings and have been applied to the synthesis of the phenanthrene nucleus. wikipedia.org Intramolecular Friedel-Crafts acylation is a particularly useful strategy for the cyclization of a side chain onto an existing aromatic ring to form a new fused ring. sigmaaldrich.com The choice of solvent can significantly influence the regioselectivity of Friedel-Crafts acetylation of phenanthrene, yielding different isomers as the major product. rsc.orgresearchgate.net For instance, in ethylene (B1197577) dichloride, the 9-acetylphenanthrene (B180964) is the major product, while in nitrobenzene, the 3-isomer predominates. rsc.org

McMurry Coupling: The McMurry reaction provides an effective method for the reductive coupling of two carbonyl groups to form an alkene. wikipedia.org This reaction has been utilized in the intramolecular cyclization of diketones to construct the cyclopentane (B165970) D-ring or even larger rings within the broader context of polycyclic aromatic hydrocarbon synthesis. nih.govalfa-chemistry.com A three-step synthesis of cyclopenta[l]phenanthrenes utilizes an intramolecular McMurry coupling of a diketone as a key step. nih.gov

Cyclization ReactionDescriptionApplication in Core Formation
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. wikipedia.orgConstruction of the B and C rings of the phenanthrene moiety. researchgate.netgoogle.com
Friedel-Crafts Acylation Electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. wikipedia.orgIntramolecular cyclization to form fused rings, particularly in the phenanthrene system. sigmaaldrich.com
McMurry Coupling Reductive coupling of two carbonyl groups to form an alkene using low-valent titanium. wikipedia.orgIntramolecular cyclization to form the cyclopentane D-ring. alfa-chemistry.comnih.gov

Annulation and Ring-Forming Methodologies

Annulation, the process of building a new ring onto an existing molecule, is a key strategy in the synthesis of the this compound core. Various methodologies have been developed to construct the constituent rings in a sequential or convergent manner.

The synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene derivatives has been achieved through the aromatization of diketones where the C and D rings are initially saturated. rsc.org Another efficient route to saturated and aromatic cyclopenta[b]phenanthrenes involves a key Michael addition followed by a series of transformations including Krapcho decarbomethoxylation, aldol (B89426) condensation, and acid-catalyzed cyclization to form the A ring. nih.gov

Furthermore, the cyclization of 2-oxo-5-(5,6,7,8-tetrahydro-2-naphthyl)cyclopentaneacetic acid has been shown to lead to both angular and linear fused ring systems, from which hexahydrocyclopenta[a]phenanthren-17-ones can be derived. rsc.org

Derivatization and Functionalization Reactions of this compound

Once the this compound core is assembled, further derivatization and functionalization are often necessary to achieve the desired biological activity. These transformations involve the introduction, removal, or modification of functional groups at specific positions on the scaffold.

Regioselective and Stereoselective Functional Group Interconversions

Functional group interconversions on the steroid nucleus are crucial for modulating the properties of these molecules. nih.govacs.org These transformations often need to be highly regioselective and stereoselective due to the complex three-dimensional structure of the scaffold.

The interconversion of functional groups can be achieved through a variety of reactions, including nucleophilic substitutions, eliminations, and additions. solubilityofthings.com For example, the conversion of an alcohol to an alkyl halide can be a key step in introducing other functionalities. The stereochemical outcome of these reactions is often dictated by the rigid conformation of the fused ring system. libretexts.org

Selective Oxidation and Reduction Pathways on the this compound Scaffold

Selective oxidation and reduction reactions are fundamental tools for the functionalization of the this compound core. These reactions allow for the introduction of carbonyl and hydroxyl groups, which are common features in many biologically active steroids.

The oxidation of phenanthrene itself can be achieved through various methods, including microbial oxidation, which can lead to the formation of dihydroxy derivatives that undergo ring fission. nih.gov In the context of the cyclopenta[a]phenanthrene system, the synthesis of isomeric 15- and 16-keto analogues, as well as various secondary alcohols and diols, has been reported starting from 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one. rsc.org

Reduction of ketones on the scaffold is another critical transformation. The stereochemical outcome of the reduction of a ketone on a fully functionalized cyclopentane can be directed by a vicinal hydroxyl group. oregonstate.edu Catalytic hydrogenation is also a powerful method for the reduction of the aromatic rings of the phenanthrene moiety, with the product distribution depending on the catalyst and reaction conditions. mdpi.commdpi.com For instance, the hydrogenation of phenanthrene can proceed through intermediates like dihydrophenanthrene and octahydrophenanthrene. mdpi.com

TransformationReagents/ConditionsOutcome
Oxidation Microbial oxidationDihydroxy derivatives, ring fission products. nih.gov
Oxidation Chemical oxidantsIsomeric ketones from the corresponding dihydro derivatives. rsc.org
Reduction Hydride reagentsStereoselective formation of alcohols, directed by neighboring groups. oregonstate.edu
Reduction Catalytic Hydrogenation (e.g., Ni-Mo/Al2O3)Stepwise reduction of aromatic rings to yield dihydro, tetrahydro, and perhydro products. mdpi.com

Introduction of Heteroatoms and Side Chains

The functionalization of the this compound skeleton by introducing heteroatoms and various side chains is crucial for modifying its chemical properties and creating derivatives with novel functionalities. Methodologies range from direct modification of the aromatic core to building the ring system from already functionalized precursors.

Heteroatom Introduction: The incorporation of heteroatoms such as nitrogen and oxygen into the cyclopenta[a]phenanthrene framework can be achieved through targeted synthetic strategies.

Nitrogen: Aza-cyclopenta[a]phenanthrene analogues can be synthesized to create scaffolds with unique electronic and binding properties. For example, a novel triaza-cyclopenta[b]phenanthrene scaffold was synthesized as a DNA binding agent, demonstrating that strategic placement of nitrogen atoms can impart significant biological interaction capabilities. nih.gov Such syntheses often involve the construction of the heterocyclic portions from nitrogen-containing precursors, building the fused ring system in a stepwise manner.

Oxygen: Oxygen heteroatoms are commonly introduced as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or carbonyl (C=O) groups. The synthesis of 16,17-dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene and its corresponding 11-hydroxy derivative has been reported through multi-step synthetic routes. nih.gov Furthermore, oxidation of the five-membered ring is a direct route to introducing a carbonyl group, as seen in the synthesis of 17H-cyclopenta[a]phenanthren-17-one. rsc.org Oxidation of 15,16-dihydro-15H-cyclopenta[a]phenanthrene and its 11-methyl homologue with chromic acid can also yield the corresponding 15-ketones. rsc.org

Side Chain Introduction: Attaching alkyl, acyl, and more complex side chains to the aromatic core is a primary strategy for creating diverse derivatives.

Acyl and Alkyl Chains: The Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto an aromatic ring, which can subsequently be reduced to alkyl groups. quimicaorganica.org While challenging on the complex phenanthrene core due to multiple possible reaction sites, reaction conditions can be tuned to favor certain isomers.

Methyl Groups: Specific derivatives, such as 11- and 12-methyl-15,16-dihydro-17-oxocyclopenta[a]phenanthrene, have been synthesized by building the ring system from appropriately substituted precursors, demonstrating a common strategy to achieve specific alkylation patterns. rsc.org

Complex Side Chains: More elaborate side chains can be attached to create highly specialized molecules. For instance, a 9-phenanthrenyl deoxynucleoside was synthesized by coupling the aromatic moiety to a deoxyribose sugar derivative. nih.gov This demonstrates the potential to link the this compound core to biomolecules or other complex functional units.

Stereochemical Control and Asymmetric Synthesis in this compound Systems

Achieving stereochemical control is paramount when synthesizing complex molecules like this compound derivatives, which can possess multiple chiral centers. Asymmetric synthesis aims to produce a single enantiomer, which is often crucial for specific biological or material applications.

Key strategies for stereochemical control include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. An enantiospecific total synthesis of a related cyclopenta[b]phenanthrene system was achieved starting from an optically pure Hajos-Parrish ketone, a well-known chiral building block. nih.gov This strategy effectively transfers the chirality of the starting material to the final product through a series of stereocontrolled reactions, ensuring a specific absolute configuration. nih.gov

Asymmetric Catalysis: The Diels-Alder reaction is a powerful tool for constructing the six-membered rings of the phenanthrene core and can establish up to four stereogenic centers in one step. digitellinc.com The development of chiral Lewis acid or organocatalysts allows for highly enantioselective Diels-Alder reactions. digitellinc.comprinceton.edu By selecting an appropriate chiral catalyst, the cycloaddition can be directed to produce predominantly one enantiomer of the cycloadduct, which is then elaborated to form the final chiral this compound derivative. princeton.edugoogle.com

Chiral Resolution: When an asymmetric synthesis is not feasible, a racemic mixture of enantiomers can be separated in a process called chiral resolution. This can be accomplished through several methods:

Chemical Derivatization: The racemate is reacted with a chiral resolving agent (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like column chromatography. acs.org Afterward, the chiral auxiliary is cleaved to yield the separated enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can directly separate enantiomers. mdpi.com The different interactions of each enantiomer with the chiral phase lead to different retention times, allowing for their isolation. mdpi.com

Table 1: Strategies for Stereochemical Control

Strategy Description Example Application
Chiral Pool Synthesis Use of an enantiomerically pure starting material from nature. Synthesis of a cyclopenta[b]phenanthrene from the chiral Hajos-Parrish ketone. nih.gov
Asymmetric Catalysis Employment of a chiral catalyst to direct the formation of one enantiomer over the other. Enantioselective Diels-Alder reaction using chiral amines or Lewis acids to form the core ring structure. digitellinc.comprinceton.edu
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers. Separation of enantiomers via diastereomer formation or chiral HPLC. acs.orgmdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of this compound Derivatives

The unambiguous identification and purity assessment of this compound derivatives rely on a combination of advanced analytical techniques. The structural complexity and potential for isomerism necessitate the use of high-resolution methods.

Chromatographic Techniques: Chromatography is essential for separating complex mixtures and isolating pure compounds for further analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for both analysis and purification. Reversed-phase columns, particularly those with a C18 stationary phase, are commonly used. rsc.org Purity is assessed using detectors like photodiode array (PDA) for UV-Vis absorbance and fluorescence detectors (FLD), which offer high sensitivity for aromatic compounds. nih.gov Preparative HPLC allows for the isolation of specific derivatives from a reaction mixture. rsc.org

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is a powerful tool for analyzing volatile derivatives. Specialized columns, such as the TG-PAH column, are designed for the separation of polycyclic aromatic hydrocarbons and their isomers. nsf.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled to high-resolution time-of-flight mass spectrometry (HR-TOF-MS) offers exceptional separating power, crucial for distinguishing between closely related isomers in complex environmental or synthetic samples. umanitoba.ca

Spectroscopic and Spectrometric Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for de novo structure elucidation.

1D NMR: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. nih.gov

2D NMR: For complex structures like this compound derivatives, 2D NMR is indispensable. Correlation Spectroscopy (COSY) identifies proton-proton couplings within spin systems. bmrb.io Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. bmrb.io Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework, including the connections of quaternary carbons. bmrb.iolibretexts.org Diffusion-Ordered Spectroscopy (DOSY) can be used to analyze mixtures by separating the signals of different components based on their diffusion coefficients. mdpi.com

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. rsc.orgrsc.org Electrospray ionization (ESI) and atmospheric pressure photoionization (APPI) are common ionization techniques used. rsc.orgnih.gov

Fragmentation Analysis: In GC-MS, electron impact (EI) ionization causes the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint that can help identify the structure and distinguish it from isomers. A common fragmentation pathway for PAHs is the loss of acetylene (B1199291) (C₂H₂). researchgate.net

Table 2: Key Analytical Techniques and Their Applications

Technique Abbreviation Primary Application Information Obtained
High-Performance Liquid Chromatography HPLC Separation, purification, purity assessment Retention time, UV-Vis spectra, fluorescence
Gas Chromatography-Mass Spectrometry GC-MS Separation and identification of volatile compounds Retention indices, fragmentation patterns, molecular weight
Nuclear Magnetic Resonance NMR Complete structure elucidation in solution Chemical shifts, coupling constants, molecular connectivity (¹H, ¹³C, COSY, HSQC, HMBC)
High-Resolution Mass Spectrometry HRMS Accurate mass determination Elemental formula, molecular weight

Computational and Theoretical Studies on 17h Cyclopenta a Phenanthrene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 17H-cyclopenta[a]phenanthrene. These methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic landscape of the molecule, which in turn governs its reactivity.

Molecular Orbital Theory Applications to this compound

Molecular Orbital (MO) theory is a cornerstone for describing the electronic structure of conjugated systems like this compound. The energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.

For the broader class of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), DFT has been shown to be a valuable tool for determining these properties. A study evaluating various DFT functionals found that B3LYP is particularly effective for accurately calculating the HOMO and LUMO energies, as well as the HOMO-LUMO energy gap for CP-PAHs, with a mean absolute error of just 0.14 eV. chemrxiv.org This level of theory is therefore well-suited for investigating the electronic properties of this compound.

The distribution of the HOMO and LUMO across the molecular framework indicates the regions most likely to be involved in electron donation and acceptance, respectively. In phenanthrene (B1679779) and its derivatives, these orbitals are typically delocalized across the aromatic rings. The fusion of the cyclopentane (B165970) ring in this compound introduces a structural perturbation that can influence the energies and localizations of these frontier orbitals.

Table 1: Representative DFT Functionals for Electronic Structure Calculations of CP-PAHs

Functional Description Typical Application
B3LYP Hybrid functional HOMO/LUMO energies, molecular geometries
CAM-B3LYP Long-range corrected hybrid functional Excitation energies, absorption spectra
PBE Pure (GGA) functional Solid-state systems, bulk properties

Prediction of Reactivity Patterns and Electrophilic/Nucleophilic Sites

The electronic information derived from quantum chemical calculations can be used to predict how this compound will interact with other chemical species. Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be calculated using the energies of the frontier orbitals. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.

A molecule with a high electrophilicity index is a strong electrophile, while a low value suggests it is more likely to act as a nucleophile. The analysis of the molecular electrostatic potential (MESP) map is another powerful tool. Regions with negative electrostatic potential (electron-rich areas) are susceptible to electrophilic attack, whereas regions with positive potential (electron-poor areas) are prone to nucleophilic attack. For PAHs, the electron-rich regions are typically located above and below the plane of the aromatic rings.

In the context of metabolic activation, which is a key step in the carcinogenesis of many PAHs, identifying nucleophilic sites is crucial. These are the positions on the molecule that are most likely to be oxidized by enzymes such as cytochrome P450. For some derivatives of cyclopenta[a]phenanthrene, metabolic attack has been observed to occur on the five-membered ring. nih.gov This suggests that this part of the molecule is a key reactive site, a hypothesis that can be rigorously tested and rationalized through computational analysis of its electronic structure.

Molecular Dynamics Simulations and Conformational Analysis of 17H-cyclopenta[a]phenanthrenes

While this compound is a relatively rigid molecule, its derivatives can possess flexible side chains. Molecular Dynamics (MD) simulations can provide valuable insights into the conformational preferences and dynamic behavior of such molecules. MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the potential energy surface and the identification of stable conformers.

Theoretical Modeling of Reaction Mechanisms and Transition States in this compound Chemistry

Computational chemistry can be used to model the entire pathway of a chemical reaction, including the identification of transition states and the calculation of activation energies. This is particularly relevant for understanding the mechanisms of metabolic activation of this compound, which can lead to the formation of carcinogenic metabolites.

Studies on related compounds, such as 11-methoxy-16,17-dihydro-15H-cyclopenta[a]phenanthrene, have shown that metabolism can lead to the formation of alcohols and diols on the five-membered ring. nih.gov Theoretical modeling could be employed to investigate the step-by-step mechanism of these enzymatic reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help to determine the most likely metabolic pathway and identify the ultimate carcinogenic species. For instance, the formation of diol epoxides is a common activation pathway for many carcinogenic PAHs, and theoretical calculations can predict the feasibility of such a pathway for this compound.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation for 17H-cyclopenta[a]phenanthrenes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, QSAR studies can be invaluable for predicting their carcinogenic potential and for designing safer analogues.

In a QSAR study, a set of molecules with known activities is used to build a model. The properties of these molecules, known as molecular descriptors, are calculated. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors (related to the molecule's size and shape), and hydrophobic descriptors (like the octanol-water partition coefficient). A statistical method, such as multiple linear regression, is then used to create an equation that relates these descriptors to the observed biological activity.

For cyclopenta[a]phenanthrenes, QSAR models could be developed to predict their mutagenicity or carcinogenicity. nih.gov Key descriptors might include the energy of the LUMO (related to the ease of accepting an electron), the planarity of the molecule, and the presence of specific functional groups. Such models can then be used to screen new, untested derivatives for their potential toxicity, thereby prioritizing experimental studies and reducing the need for animal testing.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
11-methoxy-16,17-dihydro-15H-cyclopenta[a]phenanthrene
Benzo[a]pyrene
Chrysene
Phenanthrene

Mechanistic Biological Investigations of 17h Cyclopenta a Phenanthrene and Its Analogues in Model Systems

Molecular Mechanisms of Cellular Interactions and Signaling Pathway Modulation

The biological effects of 17H-cyclopenta[a]phenanthrene and its analogues are initiated through direct interactions with key cellular macromolecules, leading to the disruption of critical signaling pathways that govern cell fate.

The phenanthrene (B1679779) skeleton within this compound is a structural motif found in many compounds that act as ligands for xenobiotic receptors. mdpi.com Like many PAHs, analogues of this compound are known to interact with and activate the Aryl Hydrocarbon Receptor (AhR) and the Constitutive Androstane Receptor (CAR). researchgate.netmdpi.com

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that responds to various aromatic hydrocarbons. taylorandfrancis.com Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription. mdpi.commdpi.com Studies on phenanthrene, the core structure of the titular compound, demonstrate its ability to activate AhR, leading to the upregulation of xenobiotic-metabolizing enzymes. researchgate.netmdpi.com The isomer, cyclopenta[c]phenanthrene, has also been shown to be an Ah-receptor agonist, though less potent than the model PAH, benzo[a]pyrene. nih.gov

The Constitutive Androstane Receptor (CAR) is another nuclear receptor highly expressed in the liver that plays a crucial role in regulating the metabolism of foreign compounds. mdpi.com Research has shown that non-carcinogenic PAHs, including phenanthrene, can activate CAR, subsequently inducing the expression of its target genes, such as those in the CYP2B subfamily. researchgate.netmdpi.com

While the this compound structure is also known as gonane (B1236691), the simplest steroid, and forms the core of steroidal compounds, studies specifically detailing its direct binding kinetics to steroid receptors like the estrogen receptor (ER) are not as prevalent. researchgate.netnih.gov Investigations on the isomer cyclopenta[c]phenanthrene found that it did not induce estrogen-responsive genes in fish liver, suggesting a lack of endocrine-disrupting potential through this pathway for that specific analogue. nih.gov

ReceptorLigand (Analogue)Effect
Aryl Hydrocarbon Receptor (AhR)PhenanthreneActivation, leading to CYP1A1/1A2 induction. researchgate.netmdpi.com
Aryl Hydrocarbon Receptor (AhR)Cyclopenta[c]phenanthreneActivation, leading to CYP1A induction. nih.gov
Constitutive Androstane Receptor (CAR)PhenanthreneActivation, leading to CYP2B6 induction. researchgate.netmdpi.com
Estrogen Receptor α (ERα)Cyclopenta[c]phenanthreneNo induction of responsive genes observed. nih.gov

Derivatives of this compound primarily affect enzyme activity through the receptor-mediated mechanisms described above, leading to the transcriptional activation (induction) of various metabolic enzymes. The most well-documented of these are the cytochrome P450 (CYP) monooxygenases.

Enzyme Activation (Induction):

CYP1A Family: Activation of the AhR by PAHs like phenanthrene and cyclopenta[c]phenanthrene leads to a significant upregulation of CYP1A enzyme expression. nih.govmdpi.comnih.govmdpi.com This induction is a key step in the metabolic activation of these compounds, transforming them into more reactive intermediates. mdpi.com

CYP2B Family: Activation of the CAR by phenanthrene results in the induction of CYP2B6, another important enzyme in xenobiotic metabolism. mdpi.com

Enzyme Inhibition: Beyond induction, some PAHs can also act as direct inhibitors of enzyme activity. Phenanthrene, for instance, has been shown to be a competitive inhibitor of human CYP1A2, a major hepatic enzyme responsible for metabolizing benzo[a]pyrene. nih.gov This inhibitory action can alter the toxicokinetics of other compounds present in a mixture, a crucial consideration in real-world exposures. nih.gov

Exposure to PAHs can trigger a cascade of cellular stress responses that may culminate in altered cell cycle control and the induction of apoptosis (programmed cell death). d-nb.infoscispace.com These effects are often linked to the formation of DNA damage or the generation of oxidative stress. mdpi.comscispace.com

Studies on phenanthrene have demonstrated its ability to induce apoptosis. For example, maternal exposure to phenanthrene in mice led to testicular apoptosis in the F1 generation, affecting spermatogonia and Sertoli cells. nih.gov Other phenanthrene derivatives have shown cytotoxic properties against various tumor cell lines, with proposed mechanisms including the induction of apoptosis. mdpi.com The activation of cellular responses by PAHs can involve genes associated with cell-cycle control and DNA repair, indicating a complex interplay between damage sensing and cell fate decisions. d-nb.infoscispace.com The isomer cyclopenta[c]phenanthrene has been observed to repress the expression of the tumor suppressor p53, a critical regulator of the cell cycle and apoptosis. nih.gov

Elucidation of Bioactivity at the Molecular and Cellular Level

The ultimate biological activity of this compound and its analogues is determined by events occurring at the level of nucleic acids and the protein synthesis machinery, leading to lasting changes in cellular function and integrity.

A primary mechanism of genotoxicity for many PAHs is their metabolic activation into reactive electrophilic intermediates, such as diol epoxides, which can then covalently bind to DNA, forming bulky DNA adducts. d-nb.infoscispace.com This process is a critical initiating event in chemical carcinogenesis. d-nb.infowikipedia.org

Studies on a carcinogenic analogue, 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one, have shown that it forms multiple DNA adducts in various mouse tissues, including the liver, lung, and skin. nih.gov The preferred sites for adduct formation by PAH metabolites are often the nucleophilic N2 and N7 positions of guanine (B1146940) and the N6 position of adenine. d-nb.infonih.govnih.gov

Once formed, these bulky adducts can physically block the activity of DNA polymerases, interfering with replication and transcription. d-nb.infoscispace.com To counteract this damage, cells employ sophisticated DNA repair systems. The most important mechanism for the removal of bulky PAH-DNA adducts is Nucleotide Excision Repair (NER). d-nb.infoscispace.com The NER pathway has two subpathways: global genomic NER (GG-NER), which repairs damage throughout the genome, and transcription-coupled NER (TC-NER), which specifically repairs lesions on actively transcribed DNA strands. d-nb.info

The persistence of these adducts is related to the efficiency of DNA repair in a given tissue. nih.gov For instance, in studies with 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one, adducts were removed relatively rapidly in the liver, a tissue resistant to tumor formation by this carcinogen. nih.gov In contrast, in susceptible tissues like the skin and lung, the adducts were more persistent, suggesting that the persistence of DNA adducts, coupled with cell division, is related to tissue-specific carcinogenesis. nih.gov

The interaction of this compound analogues with cellular receptors directly translates into changes in gene expression and, consequently, protein synthesis. As detailed in section 5.1.1, the activation of the AhR and CAR by compounds like phenanthrene leads to the increased transcription of a battery of genes. researchgate.netmdpi.com

The most prominent examples are genes encoding for metabolic enzymes. Studies in rainbow trout treated with cyclopenta[c]phenanthrene and its derivatives showed a 3- to 9-fold increase in CYP1A mRNA expression compared to controls. nih.gov Similarly, long-term exposure of carp (B13450389) to phenanthrene resulted in a significant increase in CYP1A mRNA expression in the liver. mdpi.com This upregulation of gene expression leads to an increased synthesis of CYP proteins, which then metabolize the parent compounds.

Beyond metabolic enzymes, these compounds can influence other critical genes. The isomer cyclopenta[c]phenanthrene has been shown to repress the expression of the tumor suppressor gene p53 in rainbow trout, an effect comparable to that of benzo[a]pyrene. nih.gov This demonstrates that the regulatory effects are not limited to induction and can involve the downregulation of protective genes.

GeneCompound (Analogue)Effect on ExpressionModel System
CYP1ACyclopenta[c]phenanthreneUpregulationRainbow Trout (liver) nih.gov
CYP1APhenanthreneUpregulationCarp (liver) mdpi.com
p53Cyclopenta[c]phenanthreneRepressionRainbow Trout (head kidney) nih.gov
ERαCyclopenta[c]phenanthreneNo changeRainbow Trout (liver) nih.govnih.gov

Induction of Oxidative Stress and Cellular Antioxidant Responses

The metabolic activation of this compound and its analogues can lead to the generation of reactive oxygen species (ROS), which disrupts the cellular redox balance and induces oxidative stress. This phenomenon has been observed with various polycyclic aromatic hydrocarbons (PAHs), where the metabolic process, often involving cytochrome P450 enzymes, produces reactive intermediates that can engage in redox cycling. This cycling process generates superoxide (B77818) radicals, which can be further converted to other ROS like hydrogen peroxide and hydroxyl radicals. These ROS can inflict damage on cellular macromolecules, including lipids, proteins, and DNA. nih.govmdpi.com

A key indicator of oxidative damage is lipid peroxidation, a process where ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation and the formation of harmful byproducts such as malondialdehyde (MDA) and 4-hydroxyl-2-nonenal (4-HNE). mdpi.commdpi.com Studies on phenanthrene, a structural component of this compound, have demonstrated its capacity to induce lipid peroxidation in various model systems. nih.gov Another significant consequence of ROS-induced damage is the formation of oxidized DNA bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which is a biomarker for oxidative DNA damage and can lead to mutations if not repaired. nih.gov

In response to the elevated levels of oxidative stress, cells activate a sophisticated antioxidant defense system. A central player in this response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov However, in the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous antioxidant and detoxification genes, leading to their upregulation. nih.govnih.gov

The induction of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful metabolites. Key antioxidant enzymes upregulated by the Nrf2 pathway include superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase, which then detoxifies hydrogen peroxide into water and oxygen. frontiersin.org

Another crucial component of the cellular antioxidant defense is glutathione (B108866) (GSH), a tripeptide that can directly scavenge ROS and also acts as a cofactor for various detoxification enzymes, most notably glutathione S-transferases (GSTs). nih.govnih.gov GSTs catalyze the conjugation of GSH to electrophilic metabolites of this compound, rendering them more water-soluble and facilitating their excretion from the cell. nih.govnih.gov Exposure to PAHs has been shown to cause a transient depletion of intracellular GSH levels, highlighting its importance in the detoxification process. nih.gov The Nrf2 pathway also plays a role in maintaining GSH homeostasis by upregulating the expression of enzymes involved in its synthesis, such as glutamate-cysteine ligase (GCL). frontiersin.org

The interplay between the induction of oxidative stress by this compound and the activation of cellular antioxidant responses is a critical determinant of the ultimate biological outcome, influencing the extent of cellular damage and the potential for long-term adverse effects such as carcinogenesis.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features, such as the presence and position of substituents and the stereochemical configuration of the molecule, influence the mechanistic pathways leading to their biological effects.

Influence of Substituent Effects on Bioactivity Pathways

The introduction of substituents onto the this compound ring system can profoundly alter its metabolic fate and, consequently, its biological activity. The nature, position, and size of these substituents can influence the molecule's interaction with metabolic enzymes, its susceptibility to detoxification pathways, and the reactivity of its metabolites.

The presence of a methoxy (B1213986) group, as seen in 11-methoxy-16,17-dihydro-15H-cyclopenta[a]phenanthrene, also influences its bioactivation. nih.gov In vitro metabolism of this compound primarily occurs on the five-membered D-ring, yielding metabolites such as the 15- and 17-alcohols and the 16,17-diol, with no apparent oxidation of the aromatic rings. nih.gov The 15-alcohol metabolite, in particular, exhibits strong mutagenic activity, suggesting it may be a proximate carcinogen. nih.gov

The following table summarizes the influence of different substituents on the bioactivity of this compound analogues based on findings from related PAHs.

SubstituentPositionEffect on BioactivityPlausible Mechanism
MethylBay-like region (e.g., 11-position)Increased carcinogenicity/mutagenicityEnhances the formation of reactive diol epoxide metabolites.
MethylOther positionsVariable effects, can alter metabolic pathwaysShifts metabolism towards the alkyl side-chain or other ring positions.
Methoxy11-positionPotent carcinogenicityLeads to the formation of highly mutagenic alcohol metabolites on the D-ring.
Long-chain alkylVariousDecreased overall metabolismSteric hindrance and preferential oxidation of the alkyl side-chain.

Impact of Stereochemistry on Biological Interactions

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of this compound derivatives. The metabolic activation of these compounds often proceeds through the formation of chiral intermediates, such as dihydrodiols and diol epoxides, and the specific stereoisomers formed can have vastly different biological properties.

The enzymatic reactions involved in the metabolism of PAHs are often highly stereoselective, meaning they preferentially produce one enantiomer over another. For instance, the metabolism of benzo[c]phenanthrene (B127203), a related PAH, to its trans-3,4-dihydrodiol is stereoselective, with the ratio of the resulting (3R,4R) and (3S,4S) enantiomers depending on the specific cytochrome P450 enzymes involved. nih.gov

The subsequent epoxidation of these dihydrodiols to diol epoxides is also stereospecific. The relative orientation of the epoxide oxygen to the hydroxyl groups (syn or anti) and the absolute configuration of the chiral centers are crucial for the ultimate carcinogenic activity. It is generally accepted that diol epoxides with the epoxide ring in a "bay region" are particularly potent carcinogens. The stereochemistry of these bay-region diol epoxides dictates how they interact with and bind to DNA. nih.gov

For example, studies with benzo[c]phenanthrene have shown that the (-)-(4R,3S)-dihydroxy-(2S,1R)-epoxy-1,2,3,4-tetrahydro-benzo[c]phenanthrene diol epoxide is a major DNA-binding metabolite. nih.gov This stereoisomer preferentially forms adducts with deoxyadenosine (B7792050) and deoxyguanosine residues in DNA. nih.gov The specific conformation of the hydrocarbon portion of the diol epoxide when bound to DNA is also influenced by its stereochemistry, with some isomers binding in the minor groove and others in the major groove. nih.gov This precise interaction with DNA is a key step in the initiation of carcinogenesis.

The hydration of epoxide intermediates by epoxide hydrolase is another metabolic step where stereochemistry plays a significant role. The enzyme can exhibit stereoselectivity in its action, preferentially hydrating one enantiomer of an epoxide over the other. nih.gov This can influence the balance between detoxification and the formation of reactive diol epoxides.

The following table illustrates the importance of stereochemistry in the biological activity of PAH metabolites, which can be extrapolated to this compound derivatives.

MetaboliteStereochemical FeatureImpact on Biological Interaction
DihydrodiolAbsolute configuration (e.g., 3R,4R vs. 3S,4S)Serves as a stereospecific precursor to diol epoxides.
Diol EpoxideRelative (syn/anti) and absolute configurationDetermines the efficiency and nature of DNA binding and mutagenicity.
DNA AdductConformation of the hydrocarbon bound to DNAInfluences the likelihood of causing mutations and initiating carcinogenesis.

Analytical Methodologies for the Detection and Quantification of 17h Cyclopenta a Phenanthrene and Its Metabolites

Optimization of Extraction and Sample Preparation Techniques for Complex Matrices

The initial and most critical step in the analysis of 17H-cyclopenta[a]phenanthrene is its efficient extraction from the sample matrix, which can range from soil and sediment to biological tissues and fluids. The choice of extraction technique is paramount to ensure high recovery rates and minimize the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and preconcentration of polycyclic aromatic hydrocarbons (PAHs), including this compound, from aqueous and organic samples. unitedchem.comobrnutafaza.hrdtu.dk The selection of the sorbent material is crucial for effective isolation. C18-bonded silica (B1680970) is a common choice due to its hydrophobic nature, which facilitates the retention of nonpolar compounds like PAHs. unitedchem.comdtu.dk A general SPE protocol involves conditioning the cartridge with a nonpolar solvent (e.g., dichloromethane) followed by a polar solvent (e.g., methanol), loading the sample, washing away interferences with a moderately polar solvent, and finally eluting the target analytes with a nonpolar solvent. unitedchem.comobrnutafaza.hr For complex matrices like food oils, a micro-solid-phase extraction clean-up method has been developed to remove lipid interferences before GC-MS analysis. eurekaselect.com A novel in-vial solid-phase extraction (IVSPE) technique has also been developed for the selective extraction of PAHs from pharmaceutical formulations. cdc.gov

Liquid-Liquid Extraction (LLE) remains a fundamental technique, particularly for aqueous samples. It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical, with dichloromethane (B109758) being a common and effective option for PAHs.

For solid matrices such as soil and sediment, more rigorous extraction methods are often necessary. Soxhlet extraction is a classical and exhaustive technique, though it is time-consuming and requires large volumes of organic solvents. More modern approaches like ultrasonic extraction and pressurized liquid extraction (PLE) offer faster extraction times and reduced solvent consumption. Recently, greener extraction solvents, such as eucalyptus oil, have been investigated for the extraction of PAHs from soil and sediment, showing high extraction efficiencies for compounds like phenanthrene (B1679779). photochemcad.com

For biological matrices, the extraction process is often more complex due to the presence of proteins and lipids. Enzymatic hydrolysis is frequently required to release conjugated metabolites before extraction. nih.gov

Technique Matrix Key Optimization Parameters Advantages Disadvantages
Solid-Phase Extraction (SPE) Aqueous, Organic LiquidsSorbent type (e.g., C18), conditioning/washing/elution solvents, sample pHHigh recovery, good cleanup, potential for automationCan be costly, potential for sorbent-analyte interactions
Liquid-Liquid Extraction (LLE) AqueousSolvent choice, pH adjustment, extraction timeSimple, inexpensiveCan be labor-intensive, uses large solvent volumes
Soxhlet Extraction Solid (Soil, Sediment)Solvent choice, extraction timeExhaustive extractionTime-consuming, large solvent consumption
Ultrasonic Extraction Solid (Soil, Sediment)Solvent choice, sonication time and powerFaster than Soxhlet, less solventMay not be as exhaustive as Soxhlet
Pressurized Liquid Extraction (PLE) Solid (Soil, Sediment)Solvent choice, temperature, pressureFast, low solvent consumptionRequires specialized equipment

Development and Validation of Chromatographic Separation Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other PAHs and matrix components.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like PAHs. hpst.czthermofisher.com The choice of the capillary column stationary phase is critical for achieving the desired separation. A common choice for PAH analysis is a 5% phenyl-methylpolysiloxane phase. nih.gov Optimization of the GC oven temperature program is essential to resolve isomeric PAHs. For complex mixtures, multidimensional GC (GCxGC) can provide enhanced resolution. A validated GC-MS method for the determination of 13 priority PAHs in water has been developed, with a temperature program that allows for their separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is another widely used technique, particularly for less volatile PAHs and their metabolites. nih.govnih.govresearchgate.netmdpi.com Reversed-phase HPLC with a C18 column is the most common approach. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a gradient elution program to effectively separate a wide range of PAHs. researchgate.net The development and validation of an HPLC method for the quantification of phenanthrenes in plant extracts has been reported, demonstrating good linearity, precision, and accuracy. nih.gov

Method Validation is a critical aspect of developing reliable analytical methods. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). nih.govnih.gov For GC-MS methods, the validation often involves assessing the linearity of calibration curves, determining the LOD and LOQ, and evaluating the recovery of spiked samples. nih.govnih.gov Similarly, for HPLC methods, these parameters are rigorously evaluated to ensure the method is fit for its intended purpose. nih.gov

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., 5% phenyl-methylpolysiloxane)Reversed-phase C18 column
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen)Acetonitrile/water or Methanol/water gradient
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID)Fluorescence Detector (FLD), Diode Array Detector (DAD), Mass Spectrometer (MS)
Validation Linearity (R² > 0.99), LOD, LOQ, Accuracy (Recovery %), Precision (RSD %)Linearity (R² > 0.99), LOD, LOQ, Accuracy (Recovery %), Precision (RSD %)

Application of Mass Spectrometric Techniques for Identification and Quantification (e.g., GC-MS, LC-MS/MS, HRMS)

Mass spectrometry (MS) coupled with chromatography is the gold standard for the unequivocal identification and sensitive quantification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of PAHs. hpst.czthermofisher.comresearchgate.net In electron ionization (EI) mode, PAHs produce characteristic mass spectra with a prominent molecular ion, which is used for quantification. The fragmentation patterns can aid in structural elucidation. researchgate.net For complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode offers enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. hpst.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable for the analysis of less volatile PAHs and their polar metabolites, such as hydroxylated derivatives, diols, and epoxides. nih.govnih.govsciex.comnemc.us Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often more suitable ionization sources for nonpolar PAHs than electrospray ionization (ESI). analis.com.my LC-MS/MS in MRM mode provides high sensitivity and specificity for quantifying trace levels of metabolites. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) , such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds and metabolites. nih.govresearchgate.netsemanticscholar.org This is particularly useful for identifying novel metabolites of this compound. The fragmentation patterns obtained from HRMS/MS experiments provide detailed structural information. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be valuable for identification in ion mobility-mass spectrometry. researchgate.net

Technique Ionization Mode Key Applications
GC-MS Electron Ionization (EI)Quantification of parent this compound and other PAHs.
GC-MS/MS Electron Ionization (EI)Highly selective and sensitive quantification in complex matrices.
LC-MS/MS APCI, APPI, ESIQuantification of polar metabolites (hydroxylated, diols, epoxides). nih.gov
HRMS ESI, APCI, APPIIdentification of unknown metabolites, structural elucidation. semanticscholar.org

Utilization of Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, Raman) for Detection and Characterization

Spectroscopic techniques provide complementary information for the detection and characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy is based on the absorption of ultraviolet or visible light by a molecule. PAHs exhibit characteristic UV-Vis absorption spectra due to their conjugated aromatic systems. researchgate.net The UV-Vis spectrum of the parent phenanthrene structure shows absorption maxima that can be used for preliminary identification and quantification, especially when coupled with HPLC using a diode array detector (DAD). dtu.dkphotochemcad.comaatbio.comhoriba.comresearchgate.net

Fluorescence Spectroscopy is a highly sensitive and selective technique for the detection of many PAHs, including those with a phenanthrene core. photochemcad.comaatbio.com These compounds absorb light at a specific excitation wavelength and then emit light at a longer emission wavelength. The excitation and emission wavelengths are characteristic of the specific PAH. HPLC with fluorescence detection (HPLC-FLD) is a widely used method for the trace analysis of PAHs in environmental and biological samples. researchgate.net

Raman Spectroscopy is a vibrational spectroscopy technique that provides a "fingerprint" of a molecule based on its specific vibrational modes. horiba.com While not as commonly used for routine quantification as chromatography-based methods, Raman spectroscopy can provide detailed structural information. researchgate.netresearchgate.netustc.edu.cn Surface-enhanced Raman scattering (SERS) can significantly enhance the Raman signal, allowing for the detection of trace amounts of PAHs.

Technique Principle Information Obtained
UV-Vis Spectroscopy Absorption of UV-Visible lightCharacteristic absorption spectra for identification and quantification. researchgate.net
Fluorescence Spectroscopy Excitation and emission of lightHighly sensitive and selective detection based on excitation/emission spectra. photochemcad.com
Raman Spectroscopy Inelastic scattering of lightVibrational fingerprint for structural characterization. horiba.com

Development of Analytical Biomarkers for Environmental Exposure and Metabolic Activation Studies in Non-Human Biological Systems

The assessment of exposure to this compound and its potential for metabolic activation in non-human organisms relies on the development and measurement of specific analytical biomarkers.

Metabolites in Bile: In fish, PAHs are rapidly metabolized in the liver and their metabolites are concentrated in the bile before excretion. hpst.cznih.govscilit.com Therefore, the analysis of biliary PAH metabolites is a well-established biomarker of recent exposure. Hydroxylated metabolites of phenanthrene, such as 1-hydroxyphenanthrene, have been measured in the bile of fish from contaminated environments. unitedchem.com HPLC with fluorescence detection is a common method for quantifying these metabolites. unitedchem.comhpst.cznih.gov

DNA Adducts: The metabolic activation of some PAHs can lead to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts. nih.govresearchgate.netnih.gov These adducts are considered biomarkers of genotoxic exposure and can be precursors to mutations and cancer. nih.gov Methods for the quantification of DNA adducts often involve enzymatic digestion of DNA to nucleosides, followed by sensitive analytical techniques such as ³²P-postlabeling or LC-MS/MS to detect the adducted nucleosides. The formation of DNA adducts from a carcinogenic derivative of cyclopenta[a]phenanthrene has been demonstrated in vivo, highlighting the potential of these adducts as biomarkers. researchgate.net Studies have shown that fish exposed to PAHs exhibit increased levels of DNA adducts in their liver. nih.govresearchgate.net

Mercapturic Acids: The detoxification of reactive PAH metabolites can occur through conjugation with glutathione (B108866), leading to the formation of mercapturic acids that are excreted in urine. scilit.comnih.govnih.govcdc.gov The analysis of specific mercapturic acids in urine can serve as a non-invasive biomarker of exposure and metabolic processing. LC-MS/MS is the analytical method of choice for the sensitive and specific quantification of these polar metabolites. nih.govnih.gov

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) offer a rapid and cost-effective screening tool for the detection of PAHs. obrnutafaza.hreurekaselect.commdpi.comnih.govresearchgate.netphenomenex.comnih.gov These assays utilize antibodies that recognize specific PAHs or a class of PAHs. While they may not provide the same level of specificity as chromatographic methods, they are valuable for high-throughput screening of a large number of samples. The development of monoclonal antibodies with high affinity and specificity for particular PAHs is an active area of research. eurekaselect.comnih.gov

Biomarker Matrix Analytical Technique Information Provided
Hydroxylated Metabolites Fish BileHPLC-FLD, LC-MS/MSRecent exposure to parent compound. hpst.cznih.gov
DNA Adducts Liver, other tissues³²P-postlabeling, LC-MS/MSGenotoxic exposure and metabolic activation. researchgate.netnih.gov
Mercapturic Acids UrineLC-MS/MSExposure and detoxification pathways. nih.govnih.gov
Parent Compound/Metabolites VariousImmunoassay (ELISA)Rapid screening for exposure. obrnutafaza.hreurekaselect.com

Q & A

Q. Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₂
Melting Point398°C
Boiling Point400–402°C
Refractive Index416–422
CAS Registry Number80455-52-3

What synthetic strategies are employed to functionalize this compound?

Basic Research Question
Derivatization often involves esterification or phosphorylation of the hydroxyl group at the 11-position. For example, diethyl (17-oxo-15,16-dihydrocyclopenta[a]phenanthren-11-yl) phosphate (CAS: 30835-59-7) is synthesized via esterification with diethyl phosphorochloridate under anhydrous conditions . Key challenges include regioselectivity and avoiding ring-opening reactions. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming substitution patterns .

How can computational methods predict thermodynamic properties of this compound?

Advanced Research Question
Gas-phase thermochemistry data (e.g., heat capacity, enthalpy) for this compound (CAS: 219-08-9) can be modeled using quantum chemistry composite schemes like CBS-QB3 or G4. These methods integrate density functional theory (DFT) and coupled-cluster calculations to predict enthalpy of formation (±5 kJ/mol accuracy) and Gibbs free energy . Such models are essential for environmental fate studies, such as predicting PAH degradation pathways in combustion or atmospheric processes.

What experimental designs optimize biodegradation of PAHs like this compound?

Advanced Research Question
Statistical experimental designs, such as Plackett-Burman or Box-Behnken, are used to optimize biodegradation parameters. For example, nutrient composition (e.g., K₂HPO₄, KH₂PO₄, KNO₃), surfactant concentration, and humic acid levels can be varied to maximize microbial degradation efficiency. A central composite face-centered design (CCFD) achieved 87.1% phenanthrene degradation by Bacillus brevis under optimized conditions (pH 7.5, 30°C, 75 ppm initial concentration) .

How does structural modification impact the biological activity of this compound derivatives?

Advanced Research Question
Substituents like methyl or hydroxyl groups significantly alter bioactivity. For instance, 15,16-dihydro-12-methyl-17H-cyclopenta[a]phenanthren-17-one (CAS: DTXSID00229370) shows enhanced binding affinity to steroid receptors due to steric and electronic effects . Structure-activity relationship (SAR) studies using molecular docking and in vitro assays are recommended to evaluate cytotoxicity or enzyme inhibition.

What spectroscopic techniques are effective for characterizing this compound derivatives?

Advanced Research Question

  • ¹H/¹³C NMR : Resolves substituent positions (e.g., methyl groups at C12 in 15,16-dihydro-12-methyl derivatives) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and phosphoryl (P=O, ~1250 cm⁻¹) groups in esters .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 450.6 for C₁₇H₁₂ derivatives) .

How can sediment-water flux models predict the environmental fate of this compound?

Advanced Research Question
The RECOVERY 4.3.1 model simulates PAH diffusion from sediment to water using parameters like sediment porosity, organic carbon content, and partition coefficient (Kₒc). Experimental Kₒc values for phenanthrene (analogous to this compound) range from 10³ to 10⁴ L/kg, indicating strong sorption to organic-rich sediments . Models incorporating bioturbation and dissolved organic matter (DOM) effects improve accuracy .

How do substituents influence the nonlinear optical (NLO) properties of cyclopenta-phenanthrene polymers?

Advanced Research Question
Conjugation length and substituent polarity modulate hyperpolarizabilities. For example, disubstituted poly(phenanthrene) derivatives exhibit record-high NLO responses due to reduced torsion angles between phenanthrene units (<10°), enhancing π-electron delocalization. Hyper-Rayleigh scattering and DFT calculations are used to quantify second-order NLO coefficients (β) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.